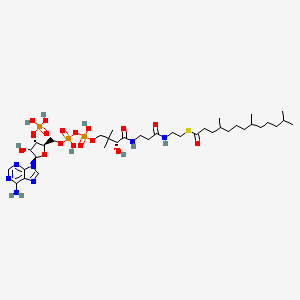
4,8,12-Trimethyltridecanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,12-trimethyltridecanoyl-CoA is a multi-methyl-branched fatty acyl-CoA that is the S-(4,8,12-trimethyltridecanoyl) derivative of coenzyme A. It is a multi-methyl-branched fatty acyl-CoA, a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Fatty Acid Metabolism Studies
4,8,12-Trimethyltridecanoyl-CoA is utilized in research focused on lipid metabolism. Studies have shown that this compound is involved in the degradation of phytanic and pristanic acids within peroxisomes. The degradation pathways of these branched-chain fatty acids are critical for understanding metabolic disorders associated with peroxisomal dysfunctions .
Case Study: Peroxisomal Functionality
Research involving Slc25a17 gene-trapped mice indicated that PMP34 (a peroxisomal membrane protein) plays an essential role in the degradation of pristanic acid and its metabolites, including this compound. This study highlighted the importance of acyl-CoA esters in metabolic processes and their potential implications in metabolic diseases .
Clinical Applications
The compound has potential clinical applications due to its role in fatty acid β-oxidation. Genetic studies have linked deficiencies in acyl-CoA dehydrogenases to various metabolic disorders. For instance, ACAD9 deficiency affects the metabolism of long-chain acyl-CoAs, including branched-chain derivatives like this compound. Understanding these pathways can aid in diagnosing and developing treatments for metabolic disorders .
Case Study: Genetic Disorders
In a study on mitochondrial fatty acid β-oxidation disorders, researchers identified cases of ACAD9 deficiency where patients exhibited symptoms linked to impaired metabolism of branched-chain fatty acids. This underscores the importance of this compound as a biomarker for diagnosing specific metabolic conditions .
Biochemical Research
In biochemical studies, this compound serves as a substrate for various enzymatic reactions involved in fatty acid oxidation. It aids in elucidating the mechanisms of action for enzymes such as acyl-CoA dehydrogenases and thiolases that are pivotal in lipid catabolism.
Case Study: Enzyme Activity Characterization
Research has characterized the enzymatic activity associated with branched-chain acyl-CoAs using this compound as a substrate. The findings provide insights into enzyme kinetics and substrate specificity within the context of fatty acid metabolism .
Potential Therapeutic Applications
Due to its involvement in lipid metabolism and energy production pathways, there is potential for therapeutic applications of this compound in treating metabolic disorders. Further research is needed to explore its efficacy as a therapeutic agent or dietary supplement aimed at enhancing metabolic health.
Summary Table of Applications
Propiedades
Fórmula molecular |
C37H66N7O17P3S |
|---|---|
Peso molecular |
1005.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4,8,12-trimethyltridecanethioate |
InChI |
InChI=1S/C37H66N7O17P3S/c1-23(2)9-7-10-24(3)11-8-12-25(4)13-14-28(46)65-18-17-39-27(45)15-16-40-35(49)32(48)37(5,6)20-58-64(55,56)61-63(53,54)57-19-26-31(60-62(50,51)52)30(47)36(59-26)44-22-43-29-33(38)41-21-42-34(29)44/h21-26,30-32,36,47-48H,7-20H2,1-6H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24?,25?,26-,30-,31-,32+,36-/m1/s1 |
Clave InChI |
ZYUOZFCHODHLHG-LEJRVOBCSA-N |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















